3-{[trans-2-Hydroxycyclobutyl]amino}phenol
Description
Properties
IUPAC Name |
3-[[(1R,2R)-2-hydroxycyclobutyl]amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-8-3-1-2-7(6-8)11-9-4-5-10(9)13/h1-3,6,9-13H,4-5H2/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBBBSXOBQKKED-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=CC(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NC2=CC(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[trans-2-Hydroxycyclobutyl]amino}phenol is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and antidiabetic applications. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing on diverse research findings.
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting from simple phenolic precursors. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and elemental analysis are commonly employed to confirm the structure and purity of the synthesized compound.
Biological Activity
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against a variety of bacterial strains. Studies have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including:
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition |
| Micrococcus luteus | Inhibition |
| Staphylococcus epidermidis | Inhibition |
| Bacillus subtilis sub. sp spizizenii | Inhibition |
| Bordetella bronchiseptica | Inhibition |
| Saccharomyces cerevisiae | Inhibition |
In a study, the compound was tested at a concentration of 1 mg/mL, showing effective inhibition against these strains .
Antidiabetic Activity
The compound has also been evaluated for its antidiabetic potential through its inhibitory effects on key enzymes involved in carbohydrate metabolism. Specifically, it has shown significant inhibition of:
- α-Amylase : 93.2% inhibition
- α-Glucosidase : 73.7% inhibition
These results indicate that this compound may serve as a potential therapeutic agent for managing diabetes by delaying carbohydrate digestion and absorption .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzyme active sites, leading to competitive inhibition. The structural features of the compound, particularly the hydroxyl and amino groups, are thought to play crucial roles in binding affinity and activity.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antimicrobial Efficacy : A comprehensive evaluation revealed that various synthesized derivatives of phenolic compounds exhibited broad-spectrum antimicrobial effects, reinforcing the potential of this compound in clinical applications .
- Diabetes Management : The antidiabetic properties were highlighted in studies focusing on enzyme inhibition, suggesting that compounds with similar structures could be developed into effective treatments for diabetes .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that aminophenol derivatives exhibit significant anticancer properties. A study focused on novel aminophenol analogues demonstrated their effectiveness against various cancer cell lines, including breast and prostate cancer cells. The anticancer activity was linked to the structure of the side chain attached to the aminophenol moiety, suggesting that modifications can enhance efficacy against specific cancer types .
Antimicrobial Properties
3-{[trans-2-Hydroxycyclobutyl]amino}phenol has shown broad-spectrum antimicrobial activity. In a synthesis involving Schiff bases derived from 4-aminophenol, compounds were evaluated for their ability to inhibit Gram-positive and Gram-negative bacteria as well as fungi. The results indicated substantial inhibition rates, highlighting the compound's potential as an antimicrobial agent .
Antidiabetic Effects
The compound has also been studied for its antidiabetic properties. In vitro evaluations revealed that certain aminophenol derivatives could significantly inhibit enzymes like α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. This suggests that this compound could be explored further for its potential in diabetes management .
Biochemical Applications
DNA Interaction Studies
The interaction of this compound with DNA has been investigated to assess its potential as an anticancer agent. Studies have shown that certain derivatives can bind to DNA, leading to hyperchromic effects in spectral analyses, which are indicative of intercalation or other binding mechanisms. This property is crucial for developing new therapeutic agents targeting cancer cells through DNA modulation .
Material Science
Polymer Chemistry
In materials science, derivatives of aminophenol are utilized in the synthesis of polymers and coatings due to their chemical stability and functional properties. The incorporation of such compounds into polymer matrices can enhance mechanical strength and thermal stability, making them suitable for various industrial applications.
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Effective against multiple cancer cell lines |
| Antimicrobial agents | Broad-spectrum activity against bacteria and fungi | |
| Antidiabetic agents | Significant inhibition of key metabolic enzymes | |
| Biochemical Applications | DNA interaction studies | Potential for anticancer drug development |
| Material Science | Polymer synthesis and coatings | Enhanced mechanical and thermal properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features of 3-{[trans-2-Hydroxycyclobutyl]amino}phenol and related compounds:
Key Observations :
- Heterocyclic Influence: Compounds like 3-{[(Thiophen-2-ylmethyl)amino]methyl}phenol incorporate sulfur-containing heterocycles, which may enhance π-π stacking or alter redox properties compared to the purely hydrocarbon-based cyclobutyl group in the target compound .
- Molecular Weight and Solubility : Bulkier derivatives (e.g., C₃₀H₂₂N₂O₆ in ) exhibit lower aqueous solubility due to increased hydrophobicity, whereas the target compound’s moderate molecular weight (179.22 g/mol) suggests better bioavailability.
Physicochemical Properties
- This contrasts with 4-[[3-[(6-Amino-2-pyridinyl)amino]-2-hydroxypropyl]amino]phenol, where the hydroxypropyl chain allows for flexible intermolecular interactions .
- Melting Points : Cyclobutyl-containing compounds (e.g., ) generally exhibit higher melting points (>200°C) due to rigid cyclic structures, whereas linear-chain analogs (e.g., ) show lower thermal stability.
Preparation Methods
Direct Amination of Meta-Substituted Phenols
One approach involves the direct amination of meta-substituted phenols using transition metal-catalyzed cross-coupling reactions. Copper-catalyzed-rearrangement reactions have been reported to efficiently generate meta-aminophenol derivatives with high selectivity.
- Catalysts and Conditions: The use of N-heterocyclic carbene (NHC) ligands such as IPrCuBr combined with silver hexafluoroantimonate (AgSbF6) in chlorobenzene at 70 °C is optimal.
- Reaction Mechanism: The reaction proceeds via a-rearrangement where an alkoxy group migrates from the nitrogen to the ortho position, facilitating meta substitution.
- Yields and Selectivity: This method affords mixtures of regioisomers, but with optimized ligands and counterions, the desired meta-substituted product is obtained in good yield and selectivity.
| Parameter | Optimal Condition | Effect on Yield/Selectivity |
|---|---|---|
| Catalyst | IPrCuBr (10 mol%) + AgSbF6 (10 mol%) | High reactivity and selectivity |
| Solvent | Chlorobenzene | Best yield among tested solvents |
| Temperature | 70 °C | Optimal for balance of rate and selectivity |
| Alcohol Equivalents | 1 equivalent | Effective; excess reduces activity |
Data adapted from Cu-catalyzed meta-aminophenol synthesis studies.
Protection and Deprotection Strategies
To manage functional group compatibility, protecting groups are employed:
- Hydroxy Protection: Groups such as methoxymethyl, benzyl, and tert-butyldimethylsilyl are used to protect phenolic hydroxyls during amination steps.
- Amino Protection: Carbamates (e.g., Boc), amides, and benzyl derivatives protect amino groups to prevent side reactions.
- Deprotection: Mild acidic or basic hydrolysis conditions are applied post-synthesis to remove protecting groups without affecting stereochemistry.
These strategies are critical when introducing the trans-2-hydroxycyclobutyl moiety to avoid undesired reactions.
Synthesis of the trans-2-Hydroxycyclobutyl Amine Substituent
The trans-2-hydroxycyclobutyl amine can be synthesized separately via stereoselective ring formation and hydroxylation steps:
- Starting from cyclobutanone derivatives, stereoselective reduction and amination yield the trans-2-hydroxycyclobutyl amine.
- This intermediate is then coupled with the meta-aminophenol scaffold through nucleophilic substitution or reductive amination.
Representative Synthetic Route for 3-{[trans-2-Hydroxycyclobutyl]amino}phenol
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Protection of phenol | Hydroxy-protecting group installation (e.g., TBDMSCl, imidazole) | Protect phenol hydroxyl to prevent side reactions |
| 2 | Meta-selective amination | Cu-catalyzed amination with trans-2-hydroxycyclobutyl amine precursor, IPrCuBr, AgSbF6, chlorobenzene, 70 °C | Formation of protected this compound |
| 3 | Deprotection | Acidic or basic hydrolysis | Removal of protecting groups to yield target compound |
| 4 | Purification | Chromatography or crystallization | Isolation of pure this compound |
Comparative Analysis of Preparation Methods
Research Findings and Data Insights
- Ligand Effects: IPr ligand shows superior catalytic activity compared to IMes and SIPr, enhancing yield and selectivity in meta-amination.
- Counterion Influence: Less coordinating counterions such as SbF6^- improve reaction outcomes; BF4^- and NTf2^- result in lower yields.
- Solvent Effects: Chlorobenzene and 1,2-dichloroethane are preferred solvents; chlorobenzene provides better yields for the target compound.
- Temperature Optimization: Reaction temperature around 70 °C balances conversion and selectivity; deviations reduce efficiency.
Q & A
Q. Table 1: Solubility Profile of this compound
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| DMSO | >50 | 25°C, vortexed |
| Ethanol | 20–30 | 40°C, 30 min sonication |
| PBS (pH 7.4) | <1 | 25°C, 24 h stirring |
Q. Table 2: HPLC Purification Parameters
| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |
|---|---|---|---|
| C18 Reverse-Phase | Methanol:Water (70:30) | 1.0 | 8.2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
